Cas no 3122-78-9 (6-(Methoxymethyl)pyrimidin-4-ol)

6-(Methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a methoxymethyl substituent at the 6-position and a hydroxyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups enable further derivatization, offering flexibility in modifying its reactivity and properties. The methoxymethyl moiety enhances solubility in organic solvents, facilitating its use in cross-coupling reactions and nucleophilic substitutions. The hydroxyl group provides a site for hydrogen bonding or further functionalization, making it valuable for constructing heterocyclic frameworks. Its stability under standard conditions ensures consistent performance in synthetic applications.
6-(Methoxymethyl)pyrimidin-4-ol structure
3122-78-9 structure
Product Name:6-(Methoxymethyl)pyrimidin-4-ol
CAS No:3122-78-9
MF:C6H8N2O2
MW:140.139921188354
MDL:MFCD16630187
CID:294863
PubChem ID:135594057
Update Time:2025-06-12

6-(Methoxymethyl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-(Methoxymethyl)pyrimidin-4-ol
    • 4(3H)-Pyrimidinone,6-(methoxymethyl)-
    • 6-(methoxymethyl)-1H-pyrimidin-4-one
    • 6-(methoxymethyl)-4-pyrimidinol(SALTDATA: FREE)
    • 4-methoxymethyl-6-hydroxypyrimidine
    • 6-hydroxy-4-methoxymethylpyrimidine
    • 3122-78-9
    • SB55598
    • AKOS022185626
    • AKOS015996073
    • SCHEMBL558512
    • CHEMBL4528560
    • EN300-112753
    • DTXSID10558749
    • CS-0045631
    • TUWLYFAEAPMOJS-UHFFFAOYSA-N
    • AKOS011602527
    • AM100653
    • 4-(methoxymethyl)-1H-pyrimidin-6-one
    • F8888-1441
    • AS-43635
    • 6-(Methoxymethyl)pyrimidin-4(1H)-one
    • MFCD16630187
    • 6-(Methoxymethyl)-4-pyrimidinol
    • SCHEMBL24296400
    • 6-Methoxymethyl-1H-pyrimidin-4-one
    • Z1459946056
    • 4(1H)-Pyrimidinone, 6-(methoxymethyl)- (9CI)
    • 4(1H)-Pyrimidinone, 6-(methoxymethyl)-
    • DB-272115
    • MDL: MFCD16630187
    • Inchi: 1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9)
    • InChI Key: TUWLYFAEAPMOJS-UHFFFAOYSA-N
    • SMILES: O(C)CC1=CC(NC=N1)=O

Computed Properties

  • Exact Mass: 140.05900
  • Monoisotopic Mass: 140.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • PSA: 54.98000
  • LogP: -0.08370

6-(Methoxymethyl)pyrimidin-4-ol Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-(Methoxymethyl)pyrimidin-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:3122-78-9)6-(Methoxymethyl)pyrimidin-4-ol
Order Number:A1085183
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:23
Price ($):179.0
Email:sales@amadischem.com

Additional information on 6-(Methoxymethyl)pyrimidin-4-ol

Introduction to 6-(Methoxymethyl)pyrimidin-4-ol (CAS No. 3122-78-9)

6-(Methoxymethyl)pyrimidin-4-ol, identified by the Chemical Abstracts Service registry number 3122-78-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol derivative features a pyrimidine core substituted with a methoxymethyl group at the 6-position and a hydroxyl group at the 4-position. Its unique structural framework makes it a valuable intermediate in the development of various biologically active molecules, particularly in the synthesis of nucleoside analogs and kinase inhibitors.

The compound’s pyrimidine scaffold is reminiscent of natural nucleobases, which has led to its exploration as a precursor in antiviral and anticancer drug design. The presence of both the methoxymethyl and hydroxyl functional groups provides versatile reactivity, enabling further chemical modifications through esterification, etherification, or oxidation pathways. These attributes have positioned 6-(Methoxymethyl)pyrimidin-4-ol as a key building block in medicinal chemistry.

Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, making it more feasible for large-scale applications in drug discovery programs. For instance, modern catalytic approaches have enabled efficient regioselective functionalization of the pyrimidine ring, allowing for rapid diversification of molecular libraries. Such improvements align with the growing demand for high-quality intermediates that can accelerate the translation of laboratory discoveries into clinical candidates.

In the realm of bioactivity, studies have highlighted the potential of 6-(Methoxymethyl)pyrimidin-4-ol derivatives as modulators of enzyme targets implicated in metabolic disorders and signal transduction pathways. The methoxymethyl moiety, in particular, has been shown to influence pharmacokinetic properties by enhancing lipophilicity while maintaining metabolic stability. This balance is critical for optimizing drug-like characteristics, as demonstrated by recent computational studies predicting favorableADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for certain analogs.

The compound’s utility extends beyond traditional small-molecule drug development. Researchers are increasingly leveraging its structure to design probes for biochemical assays and to develop probes for biochemical assays and to develop chiral auxiliaries in asymmetric synthesis. The hydroxyl group at the 4-position serves as a handle for covalent labeling strategies used in proteomics and enzyme engineering. Such applications underscore the compound’s versatility and its potential to contribute to interdisciplinary research efforts.

Emerging research trends also suggest that derivatives of 6-(Methoxymethyl)pyrimidin-4-ol may play a role in next-generation therapeutics targeting post-translational modifications. For example, modifications at the methoxymethyl position have been explored as a strategy to mimic phosphorylation events—a critical regulatory mechanism in cellular signaling. Preliminary data indicate that certain analogs exhibit inhibitory effects on kinases involved in cancer progression, warranting further investigation into their therapeutic efficacy.

The synthesis of 6-(Methoxymethyl)pyrimidin-4-ol itself has seen notable refinements, particularly in green chemistry approaches. Recent publications detail solvent-free reactions and microwave-assisted processes that improve yield and reduce waste generation. These innovations resonate with broader industry trends toward sustainable manufacturing practices while maintaining or enhancing product quality—a dual objective that is increasingly important for commercial viability.

From a regulatory perspective, the handling and commercial distribution of 6-(Methoxymethyl)pyrimidin-4-ol (CAS No. 3122-78-9) are governed by standard chemical safety protocols due to its non-hazardous nature under typical conditions. However, researchers must adhere to good laboratory practices when working with sensitive derivatives or during large-scale preparations to ensure reproducibility and safety.

The future landscape for this compound appears promising, driven by ongoing research into its pharmacological potential and synthetic adaptability. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel applications that could reshape therapeutic strategies across multiple disease areas. As synthetic chemists continue to unlock new possibilities with this versatile intermediate, its importance in medicinal chemistry is poised to grow further.

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Amadis Chemical Company Limited
(CAS:3122-78-9)6-(Methoxymethyl)pyrimidin-4-ol
A1085183
Purity:99%
Quantity:1.0g
Price ($):179.0
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